molecular formula C15H18O3 B8373996 4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene

4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene

Cat. No.: B8373996
M. Wt: 246.30 g/mol
InChI Key: UQKIOAJSYKQAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclohexenoyl)-1,2-dimethoxybenzene is a substituted benzene derivative characterized by a 1,2-dimethoxybenzene core functionalized with a cyclohexenoyl group at the para position. These derivatives are synthesized via methods such as Friedel-Crafts alkylation, Suzuki coupling, or organocatalytic protocols, often targeting applications in medicinal chemistry (e.g., enzyme inhibition) or material science .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

cyclohexen-1-yl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C15H18O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h6,8-10H,3-5,7H2,1-2H3

InChI Key

UQKIOAJSYKQAOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The 1,2-dimethoxybenzene scaffold serves as a common framework for several derivatives. Key structural variations and their implications are summarized below:

Compound Substituent/Functional Group Key Properties Reference
4-(But-1-en-1-yl)-1,2-dimethoxybenzene (E/Z) Alkenyl (butenyl) Exhibits stereoisomerism; accumulation effects observed in Zingiber metabolites
4-(But-3-en-1-yloxy)-1,2-dimethoxybenzene Ether-linked alkenyl group Synthesized via alkylation (31% yield); used in intramolecular C-H activation
4-[2-(3,4-Dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Cyclopentyl with dimethoxybenzyl moiety Potent carbonic anhydrase inhibitor (Ki: 228–1927 nM for hCA II)
4-(1-Methoxyethyl)-1,2-dimethoxybenzene Methoxyethyl Prepared via photoredox catalysis (69–71% yield); enhanced solubility
4-(Isocyanomethyl)-1,2-dimethoxybenzene Isocyanomethyl Reactive isocyanide group; potential for click chemistry applications
4-(1-Hydroxyethyl)-1,2-dimethoxybenzene Hydroxyethyl Synthesized via NaBH4 reduction; increased polarity compared to cyclohexenoyl

Key Research Findings

Carbonic Anhydrase Inhibition

  • Potency : Cyclopentyl derivatives show hCA II inhibition (Ki: 228.31–1927.31 nM), outperforming hCA I (Ki: 313.16–1537.00 nM), likely due to steric and electronic interactions with the enzyme active site .
  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., dimethoxybenzyl) enhance selectivity for hCA II over hCA I .

Stereochemical and Functional Group Impacts

  • Stereoisomerism : (E)- and (Z)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene isomers display divergent metabolic behaviors in Zingiber species, with (E)-isomers showing accumulation effects .
  • Polarity: Hydroxyethyl and methoxyethyl substituents improve aqueous solubility compared to hydrophobic cyclohexenoyl groups .

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